molecular formula C18H12IN B1314636 3-Iodo-N-phenylcarbazole CAS No. 502161-03-7

3-Iodo-N-phenylcarbazole

Cat. No. B1314636
M. Wt: 369.2 g/mol
InChI Key: PJUAIXDOXUXBDR-UHFFFAOYSA-N
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Description

3-Iodo-N-phenylcarbazole is a chemical compound with the molecular formula C18H12IN . It is also known by other names such as 3-Iodo-9-phenylcarbazole, 3-iodo-9-phenyl-9H-carbazole, and has the CAS number 502161-03-7 . It is used for research and development purposes .


Synthesis Analysis

While specific synthesis methods for 3-Iodo-N-phenylcarbazole were not found in the search results, a paper was found discussing the synthesis of 3-iodoindoles and 3-iodobenzo . The synthesis of carbazole derivatives is a topic of interest in scientific research .


Molecular Structure Analysis

The molecular weight of 3-Iodo-N-phenylcarbazole is 369.2 g/mol . The InChI representation of the molecule is InChI=1S/C18H12IN/c19-13-10-11-18-16 (12-13)15-8-4-5-9-17 (15)20 (18)14-6-2-1-3-7-14/h1-12H . The Canonical SMILES representation is C1=CC=C (C=C1)N2C3=C (C=C (C=C3)I)C4=CC=CC=C42 .


Physical And Chemical Properties Analysis

3-Iodo-N-phenylcarbazole has a density of 1.6±0.1 g/cm³, a boiling point of 480.6±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . It has an enthalpy of vaporization of 74.5±3.0 kJ/mol and a flash point of 244.5±23.7 °C . The molar refractivity is 91.9±0.5 cm³ . It has a polar surface area of 5 Ų and a molar volume of 236.7±7.0 cm³ .

Scientific Research Applications

  • Synthesis and Characterization :

    • 3-Iodo-N-phenylcarbazole derivatives have been synthesized using various methods, including direct iodination reactions of N-substituted carbazoles (Monge et al., 2002).
    • Novel carbazole-containing soluble polyimides have been synthesized from 3,6-diamino-N-phenylcarbazole, showing potential applications in material science (Chen & Natansohn, 1999).
  • Biological and Medicinal Applications :

    • Phenylcarbazole derivatives, including those related to 3-Iodo-N-phenylcarbazole, have shown potential as anticancer agents. Their synthesis and biological evaluation revealed marked cytotoxicity against human leukemia cells (Routier et al., 2006).
    • The study of apoptosis inducers in chemical genetics research has involved compounds like N-phenyl nicotinamides, which are structurally related to N-phenylcarbazole derivatives (Cai et al., 2006).
  • Material Science and Optics :

    • Carbazole derivatives, including 3-Iodo-N-phenylcarbazole, have been studied for their electrochromic properties. These properties are essential for developing materials used in electronic displays and smart windows (Hsiao & Lin, 2016).
    • The photophysical properties of 3-Iodo-N-phenylcarbazole derivatives, including their solvatochromic behaviors and potential applications in OLEDs (Organic Light-Emitting Diodes), have been a focus of research (Guzow et al., 2013).

Safety And Hazards

Safety data sheets recommend avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes when handling 3-Iodo-N-phenylcarbazole . Personal protective equipment should be used, and adequate ventilation should be ensured . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

properties

IUPAC Name

3-iodo-9-phenylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12IN/c19-13-10-11-18-16(12-13)15-8-4-5-9-17(15)20(18)14-6-2-1-3-7-14/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUAIXDOXUXBDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)I)C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40473310
Record name 3-IODO-N-PHENYLCARBAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-N-phenylcarbazole

CAS RN

502161-03-7
Record name 3-IODO-N-PHENYLCARBAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodo-9-phenylcarbazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

24.3 g (100 mmol) of 9-phenylcarbazole was dissolved in 600 mL of glacial acetic acid, 22.5 g (100 mmol) of N-iodosuccinimide was slowly added thereto, and the mixture was then stirred overnight at a room temperature. The obtained precipitate was filtered, and the residue was washed with a saturated sodium hydrogen carbonate water solution, water, and methanol and then dried. 24.7 g (yield: 67%) of 3-iodo-9-phenylcarbazole which was white powder, was obtained.
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
22.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
ME Monge, SM Bonesi, R Erra-Balsells - academia.edu
… Thus, the production of 3-iodo-N-phenylcarbazole (2a) was fairly clean when one equivalent of NIS was used and 3,6diiodo-N-phenylcarbazole (2b) was also detected in the reaction …
Number of citations: 0 www.academia.edu
ME Monge, SM Bonesi… - Journal of heterocyclic …, 2002 - Wiley Online Library
… Thus, the production of 3-iodo-N-phenylcarbazole (2 a) was fairly clean when one equivalent of NIS was used and 3,6diiodo -N-phenylcarbazole (2 b) was also detected in the reaction …
Number of citations: 19 onlinelibrary.wiley.com
I Cho, SH Kim, JH Kim, S Park, SY Park - Journal of Materials …, 2012 - pubs.rsc.org
… The degassed solution of 3-iodo-N-phenylcarbazole (6 g, 16.25 mmol) in anhydrous THF (100 mL) was added to 20.31 mL (32.50 mmol) of n-butyllithium (1.6 M in hexane) at −78 C. …
Number of citations: 169 pubs.rsc.org
T Komiyama, Y Minami… - Angewandte Chemie …, 2016 - Wiley Online Library
… Under the KF/18-crown-6/CPME conditions, 2-iodo-9,9-dimethylfluorene (4 j), N-(4-iodophenyl)carbazole (4 k), and 3-iodo-N-phenylcarbazole (4 l) were converted into 5 aj, 5 ak, and 5 …
Number of citations: 33 onlinelibrary.wiley.com
Y Huang, MJ Ajitha, KW Huang, Z Zhang… - Dalton Transactions, 2016 - pubs.rsc.org
… Furthermore, the use of 3-iodo-N-phenylcarbazole gave the corresponding pentafluoroethylated product 3o in good yield (83%). It should be emphasized that heteroaromatic substrates…
Number of citations: 25 pubs.rsc.org
X Lin, C Hou, H Li, Z Weng - Chemistry–A European Journal, 2016 - Wiley Online Library
… Similarly, 3-iodo-N-phenylcarbazole (3 p) also reacted under the standard reaction conditions to give the desired product 4 p in 81 % yield. Furthermore, chloro-substituted aryl iodides …

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